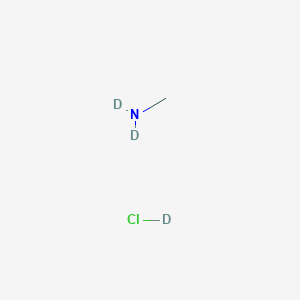

Methylamine-d2 deuteriochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methylamine-d2 deuteriochloride is a chemical compound with the molecular formula CH3ClD3N . It is used in research and development .

Synthesis Analysis

Methylamine-d2 deuteriochloride can be synthesized using Boc-benzylamine as the starting material and TsOCD3 as the deuterated methylation reagent . The reaction conditions involve heating with water-d2 for 24 hours .

Molecular Structure Analysis

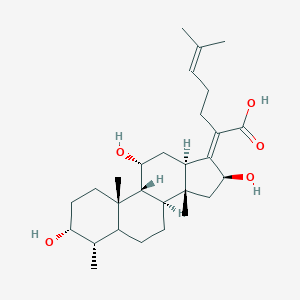

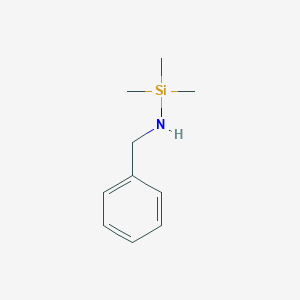

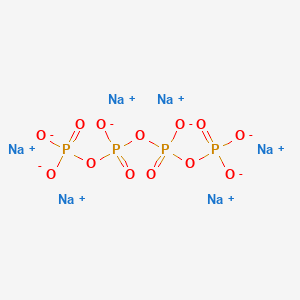

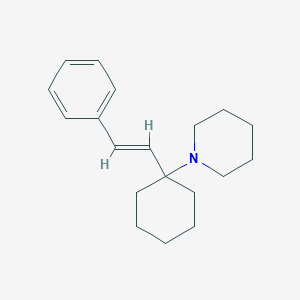

The molecular structure of Methylamine-d2 deuteriochloride consists of one carbon atom, one nitrogen atom, one chlorine atom, and six hydrogen atoms .

Chemical Reactions Analysis

The synthesis of Methylamine-d2 deuteriochloride involves a reaction with water-d2 for 24 hours under heating conditions . In a study, a new method was developed to prepare deuterated methylamine and dimethylamine, which are important intermediates in the preparation of deuterated drugs .

科学研究应用

Overview

Methylamine-d2 deuteriochloride is a deuterated compound that plays a significant role in various scientific research applications. Its utility extends across different fields, including toxicology, pharmacology, and environmental science, due to its unique properties as a stable isotope-labeled compound. This review synthesizes information from recent scientific literature to highlight its applications in research.

Toxicology and Environmental Studies

In toxicological studies, deuterated compounds like methylamine-d2 deuteriochloride are used to understand the toxicodynamics and toxicokinetics of related substances. For instance, studies on paraquat dichloride toxicity have benefited from the use of stable isotopes to trace the biochemical pathways involved in lung toxicity, providing insights into the mechanisms of action and potential treatments for poisoning (Dinis-Oliveira et al., 2008). Similarly, research on the environmental impact of herbicides has utilized deuterated analogs to study the fate and transport of these chemicals in aquatic ecosystems, aiding in the assessment of their ecological and health risks (Poste et al., 2014).

Pharmacology and Drug Development

In pharmacological research, methylamine-d2 deuteriochloride serves as a tool in the development and evaluation of drug efficacy and safety. Its applications are found in the study of neuropsychiatric disorders, where it helps in the investigation of dopamine receptor ligands' roles (Jůza et al., 2022). Moreover, it is instrumental in the research on metabolic diseases, where deuterated compounds are used to trace metabolic pathways and assess the impact of therapeutic interventions (Brook et al., 2017).

Biotechnology and Industrial Applications

The biotechnological applications of methylamine-d2 deuteriochloride are vast, ranging from its use in protein, lipid, and nucleic acid research to its role in improving industrial processes. Deuterated compounds offer a means to study the dynamic metabolism of these biomolecules in clinical and pharmaceutical research, providing insights into aging, cancer, and other conditions (Brook et al., 2017). Additionally, patents related to deuterium oxide emphasize its potential in health care and industry, underscoring the innovative applications of deuterated compounds (Mariano et al., 2017).

安全和危害

未来方向

Deuterated methylamine and dimethylamine, which include Methylamine-d2 deuteriochloride, play significant roles in the preparation of deuterated drugs . The development of deuterium-containing drugs could contribute to greenhouse gas mitigation for a carbon-neutral future . The electrochemical reduction of carbon dioxide is an appealing technology that stores renewable electricity in the chemical form and has the potential to transform the way carbon fuels are utilized today .

属性

IUPAC Name |

(2H)chlorane;N,N-dideuteriomethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i/hD3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMRYBIKMRVZLB-ZRLBSURWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])C.[2H]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

70.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylamine-d2 deuteriochloride | |

CAS RN |

14779-52-3 |

Source

|

| Record name | Hydrochloric acid-d, compd. with methanamine-d2 (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14779-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B84587.png)

![2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B84588.png)